2-Amino-4-chloroquinazolin-7-ol
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Overview
Description
2-Amino-4-chloroquinazolin-7-ol is a heterocyclic compound with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol. It is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloroquinazolin-7-ol typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate . This reaction is carried out under anhydrous conditions to yield the desired product. Another method involves the reaction of anthranilic acid with excess formamide at elevated temperatures (around 120°C) in an open-air environment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloroquinazolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Amino-4-chloroquinazolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antibacterial drugs.
Biological Studies: The compound is used in studies investigating the biological activities of quinazoline derivatives, including their effects on various cellular pathways.
Chemical Research: It is utilized in the synthesis of novel heterocyclic compounds with potential pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloroquinazolin-7-ol involves its interaction with specific molecular targets within cells. While detailed mechanisms are not extensively documented, quinazoline derivatives generally exert their effects by inhibiting key enzymes or receptors involved in cellular processes . For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinazolin-4(3H)-one
- 4-Chloroquinazoline
- 2-Amino-6-chloroquinazoline
Uniqueness
2-Amino-4-chloroquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the quinazoline ring enhances its reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
2-amino-4-chloroquinazolin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-7-5-2-1-4(13)3-6(5)11-8(10)12-7/h1-3,13H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCLSNRSYWMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(N=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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